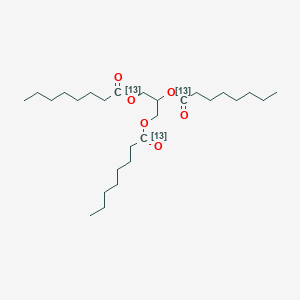
Trioctanoin-carboxyls-13C3
Übersicht
Beschreibung
Trioctanoin-carboxyls-13C3, also known as glyceryl tri(octanoate-1-13C), is a carbon-13 labeled form of trioctanoin. This compound is a triglyceride, which means it is composed of three octanoic acid molecules esterified to a glycerol backbone. The carbon-13 labeling is used for tracing and studying metabolic pathways in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
Trioctanoin-carboxyls-13C3 is widely used in scientific research due to its unique properties:
Metabolic Studies: The carbon-13 labeling allows for precise tracing of metabolic pathways in biological systems.
Drug Development: It is used to study the pharmacokinetics and metabolism of drugs in the body.
Environmental Analysis: The compound is used to trace the fate and transport of organic compounds in environmental studies.
Medical Research: It is investigated for its potential use in treating neurological disorders such as epilepsy and Alzheimer’s disease.
Wirkmechanismus
Target of Action
Trioctanoin-carboxyls-13C3, also known as Glyceryl tri(octanoate-1-13C), is primarily targeted towards the gut microbiome . The gut microbiome plays a crucial role in modulating host health and disease .
Mode of Action
The interaction of this compound with its target, the gut microbiome, results in the dynamic enrichment of 13C-metabolites in the cecum contents . This interaction leads to changes in the metabolic pathways within the gut microbiome .
Biochemical Pathways
The primary biochemical pathways affected by this compound include amino acids and short-chain fatty acid metabolism pathways . The compound’s action results in organ-specific and time-dependent 13C metabolite enrichments . Carbons from the gut microbiome are preferably incorporated into choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .
Result of Action
The molecular and cellular effects of this compound’s action include the dynamic interorgan metabolite transport between the gut microbiome and host at the whole-body level . This action underlines the close metabolic interactions between the gut microbiota and the skeletal muscle .
Biochemische Analyse
Biochemical Properties
It is known that Trioctanoin-carboxyls-13C3 is a carbon-13 labeled form of trioctanoin . This labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Cellular Effects
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Molecular Mechanism
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Temporal Effects in Laboratory Settings
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Dosage Effects in Animal Models
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Metabolic Pathways
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Transport and Distribution
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Subcellular Localization
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trioctanoin-carboxyls-13C3 involves the esterification of glycerol with octanoic acid, where the octanoic acid is labeled with carbon-13 at the carboxyl group. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of glycerol with carbon-13 labeled octanoic acid in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trioctanoin-carboxyls-13C3 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, leading to the formation of different triglycerides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Glycerol and octanoic acid.
Oxidation: Various carboxylic acids and ketones.
Transesterification: Different triglycerides depending on the alcohol used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricaprylin: Similar to Trioctanoin-carboxyls-13C3 but without the carbon-13 labeling.
Glyceryl tri(oleate-1-13C): Another carbon-13 labeled triglyceride but with oleic acid instead of octanoic acid.
Glyceryl tri(stearate-1-13C): A carbon-13 labeled triglyceride with stearic acid.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise metabolic tracing. This makes it particularly valuable in research applications where understanding metabolic pathways and drug metabolism is crucial .
Eigenschaften
IUPAC Name |
2,3-di((113C)octanoyloxy)propyl (113C)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFTAMPNXLGLX-UTXJEHKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433305 | |
| Record name | Trioctanoin-carboxyls-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65402-55-3 | |
| Record name | Tricaprylin, C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctanoin-carboxyls-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICAPRYLIN, C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















